molecular formula C19H19N3S B12185769 N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine

N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B12185769
M. Wt: 321.4 g/mol
InChI Key: HWPIYNPULPJLLQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique structure that combines elements of indene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene ring, followed by the introduction of the thiazole moiety. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[740

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules in novel ways, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The specific pathways involved would depend on the context of its use, such as in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine is unique due to its combination of indene and thiazole rings, which may confer distinct chemical and biological properties not found in other compounds

Properties

Molecular Formula

C19H19N3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H19N3S/c1-2-7-16-15(6-1)17-18(20-11-21-19(17)23-16)22-14-9-8-12-4-3-5-13(12)10-14/h8-11H,1-7H2,(H,20,21,22)

InChI Key

HWPIYNPULPJLLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC5=C(CCC5)C=C4

Origin of Product

United States

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